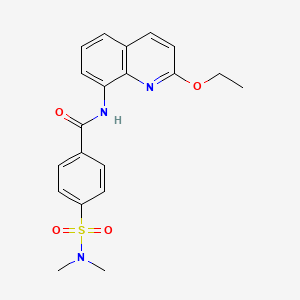

2,5-dimethoxy-N,N-dimethylbenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2,5-dimethoxy-N,N-dimethylbenzenesulfonamide is a useful research compound. Its molecular formula is C10H15NO4S and its molecular weight is 245.29. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Cancer Therapeutics

2,5-Dimethoxy-N,N-dimethylbenzenesulfonamide analogs have been investigated for their potential as cancer therapeutics. Research on structurally related compounds, such as 3,4-dimethoxy-N-[(2,2-dimethyl-2H-chromen-6-yl)methyl]-N-phenylbenzenesulfonamide, has revealed their ability to inhibit the hypoxia-inducible factor-1 (HIF-1) pathway, which is a promising target for cancer treatment due to its role in tumor growth and resistance to chemotherapy and radiation. Modifications of the chemical structure, such as the presence of a 3,4-dimethoxybenzenesulfonyl group, have shown strong inhibition of HIF-1 activated transcription, highlighting the potential for further optimization to improve pharmacological properties (Mun et al., 2012).

Chemical Synthesis and Reactions

The reactivity and synthetic applications of this compound and related compounds have been explored in various chemical transformations. For instance, the ortho-lithiation of N,N-dimethylbenzenesulfonamide by n-butyllithium followed by condensation with electrophilic compounds has been utilized to synthesize a range of products, including carbinols, imines, amides, and acids. This demonstrates the versatility of these sulfonamides in synthetic organic chemistry (Watanabe et al., 1969).

Material Science and Sensor Development

In material science, this compound derivatives have been investigated for their potential in sensor development. The design and synthesis of molecules like N,N'-(ethane-1,2-diyl)bis(2,5-dimethoxybenzenesulfonamide) (EBDMBS) have been directed towards creating efficient sensors for heavy metals such as Co2+ ions. These bis-sulfonamides have been fabricated onto glassy carbon electrodes, showing significant sensitivity and selectivity for cobalt ions, indicating their potential use in environmental monitoring and health care (Sheikh et al., 2016).

Antimicrobial Agents

Additionally, sulfonamide derivatives, including those structurally related to this compound, have shown promise as antimicrobial agents. Synthesis and evaluation of novel compounds in this category have demonstrated significant activity against a range of bacterial and fungal pathogens. This suggests the potential for developing new antimicrobial drugs based on the sulfonamide moiety, contributing to the ongoing search for effective treatments against resistant microbial strains (Ghorab et al., 2017).

Mechanism of Action

Target of Action

It’s structurally similar to 25cn-nboh, a selective 5-ht2a receptor agonist .

Mode of Action

Based on its structural similarity to 25cn-nboh, it may interact with the 5-ht2a receptor, potentially acting as an agonist .

Biochemical Pathways

If it acts similarly to 25cn-nboh, it may influence serotonin signaling pathways .

Result of Action

If it acts similarly to 25CN-NBOH, it may induce effects associated with serotonin receptor activation .

Properties

IUPAC Name |

2,5-dimethoxy-N,N-dimethylbenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO4S/c1-11(2)16(12,13)10-7-8(14-3)5-6-9(10)15-4/h5-7H,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SONMTGIQVOUWTG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=C(C=CC(=C1)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-chloro-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide](/img/structure/B2361658.png)

![2-Chloro-N-[2-[methyl-[(1-methylimidazol-2-yl)methyl]amino]pyrimidin-5-yl]propanamide](/img/structure/B2361661.png)

![N-(3-chloro-4-methylphenyl)-2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2361665.png)

![N-{3-[2-(1H-benzimidazol-2-yl)ethyl]phenyl}-N'-(2,3-dimethylphenyl)urea](/img/structure/B2361668.png)

![5-Bromo-4-[2-(2-chlorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-amine](/img/structure/B2361672.png)